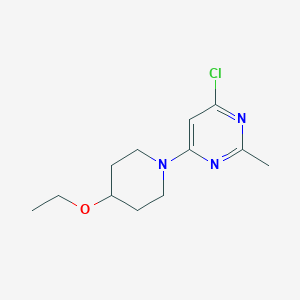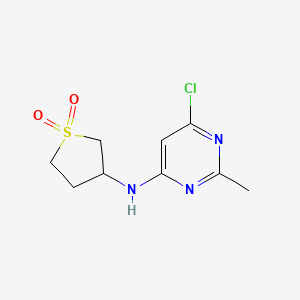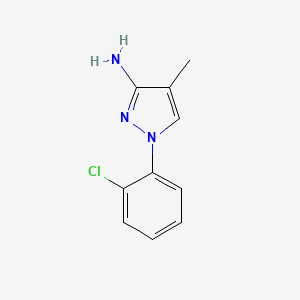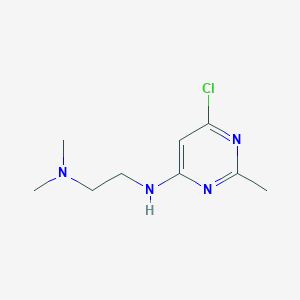
6-氯-N-(2-甲氧基乙基)-2-甲基嘧啶-4-胺
描述
6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环转化和化学反应
研究探索了杂环卤代化合物与亲核试剂的反应,导致环转化和各种嘧啶衍生物的形成。例如,Hertog 等人 (2010) 的一项研究调查了 2-卤代吡啶的胺化反应,导致环转化形成 4-氨基-2-甲基嘧啶和其他化合物。这证明了该化合物在通过亲核取代反应和重排合成新化学实体中的作用 (Hertog, Plas, Pieterse, & Streef,2010).
晶体和分子结构
已经表征了相关化合物的晶体和分子结构,突出了构象分析在理解化学性质和反应性中的重要性。Odell 等人 (2007) 确定了苄基-(2-氯-6-甲基嘧啶-4-基)胺及其异构体的晶体结构,提供了对它们的构象差异和氢键稳定的见解 (Odell, McCluskey, Failes, & Tiekink,2007).
生物活性
一些衍生物已被评估其生物活性,例如抗结核作用。Erkin 和 Krutikov (2007) 合成了一系列 4-芳基氨基-2-(2-乙酰氧基乙基)氨基-6-甲基嘧啶,证明大多数化合物具有显着的抗结核作用。这项研究表明嘧啶衍生物在开发新治疗剂中的潜力 (Erkin & Krutikov,2007).
合成与工艺研究
嘧啶衍生物的合成还涉及探索反应的最佳条件,例如导致抗癌药物的反应。雷明 (2012) 报道了 4,6-二氯-2-甲基嘧啶的合成,它是抗癌药物达沙替尼的中间体,展示了该化合物在药物合成中的相关性 (郭雷明,2012).
属性
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-4-13-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLSRLXOAYFRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1467452.png)

![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)

![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)


![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

